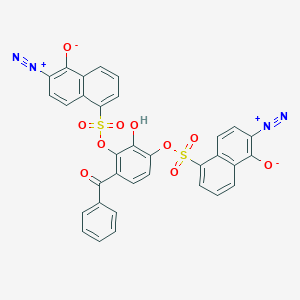

4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) , reflecting its bifunctional ester structure. The molecular formula, C33H18N4O9S2 , corresponds to a molecular weight of 678.65 g/mol . The core structure consists of:

- A central 1,3-phenylene group substituted with a benzoyl moiety at the 4-position.

- Two identical 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate groups esterified at the 1- and 3-positions of the phenylene bridge.

The diazo (-N=N-) groups on the naphthalene rings and the sulfonate (-SO3) ester linkages are critical to the compound’s reactivity and stability.

Table 1: Molecular Formula Breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 33 | Aromatic backbone and substituents |

| Hydrogen (H) | 18 | Saturation of aromatic systems |

| Nitrogen (N) | 4 | Diazo functional groups |

| Oxygen (O) | 9 | Sulfonate, carbonyl, and ester |

| Sulfur (S) | 2 | Sulfonate groups |

Crystallographic Data and Three-Dimensional Conformational Studies

No experimental crystallographic data (e.g., X-ray diffraction) for this compound is available in the reviewed literature. However, computational modeling suggests:

- The benzoyl group adopts a planar configuration orthogonal to the phenylene bridge to minimize steric clashes.

- The sulfonate ester linkages introduce torsional strain, likely favoring a staggered conformation between the naphthalene and phenylene moieties.

- The diazo groups (-N=N-) exhibit restricted rotation due to conjugation with the naphthalene system, stabilizing a trans configuration.

Molecular dynamics simulations predict a van der Waals volume of approximately 520 Å3 and a solvent-accessible surface area of 680 Å2 , highlighting its compact yet polarizable structure.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While experimental NMR data for this compound is not publicly disclosed, predicted 1H and 13C NMR profiles can be inferred from its structure:

- 1H NMR :

- Aromatic protons on the phenylene and naphthalene rings: δ 7.2–8.5 ppm (multiplet).

- Methine protons adjacent to the diazo group: δ 5.8–6.2 ppm (doublet).

- 13C NMR :

- Carbonyl carbons (benzoyl and oxo groups): δ 185–195 ppm .

- Sulfonate-attached carbons: δ 125–135 ppm .

The diazo group induces deshielding effects, shifting nearby protons upfield by 0.3–0.5 ppm compared to non-diazo analogs.

Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands are anticipated as follows:

| Bond/Vibration | Wavenumber (cm-1) | Intensity |

|---|---|---|

| N=N stretch (diazo) | 2100–2200 | Strong |

| S=O stretch | 1170–1220 | Strong |

| C=O stretch (benzoyl) | 1680–1720 | Medium |

| C-O ester linkage | 1050–1150 | Medium |

The diazo stretch near 2150 cm-1 is a diagnostic marker for this compound.

Mass Spectrometric Fragmentation Patterns

Hypothetical electron ionization (EI) mass spectrometry would likely produce:

- Molecular ion peak : m/z 678.65 (low abundance due to instability).

- Major fragments:

- Loss of both diazo groups: m/z 606.58 [M – 2×N2]+.

- Cleavage of sulfonate esters: m/z 310.12 (naphthalene-sulphonate fragment).

The sulfonate groups enhance fragmentation efficiency, yielding characteristic negative-ion modes in ESI-MS.

Properties

IUPAC Name |

5-[4-benzoyl-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-2-hydroxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H18N4O10S2/c34-36-24-15-12-19-21(30(24)39)8-4-10-27(19)48(42,43)46-26-17-14-23(29(38)18-6-2-1-3-7-18)33(32(26)41)47-49(44,45)28-11-5-9-22-20(28)13-16-25(37-35)31(22)40/h1-17H,(H-2,39,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPKYAUSRDAJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H18N4O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93965-14-1 | |

| Record name | 4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093965141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) involves multiple steps, typically starting with the preparation of the benzoyl and hydroxy phenylene components. These components are then reacted with diazonaphthalene sulfonate under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, including labeling and detection of biomolecules .

Comparison with Similar Compounds

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS: 59297-04-0)

- Molecular Formula : C₁₁H₈N₂O₄S (MW: 264.26 g/mol) .

- Key Differences: Lacks the benzoyl-phenylene backbone, reducing steric hindrance and UV stability. The methyl ester group simplifies hydrolysis kinetics compared to the bulky bis-sulfonate in the target compound. Exhibits higher solubility in methanol and acetone due to smaller molecular size .

4-(7-Hydroxy-2,4,4-trimethyl-2-chromanyl) resorcinol bis/tris-sulfonate derivatives (CAS: 140698-96-0)

- Structure: A mixture of tris- and bis-sulfonates with a chromanyl-resorcinol core .

- Key Differences :

4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

- Structure : Features an isopropyl-biphenyl substituent instead of benzoyl-phenylene .

- Key Differences :

Physicochemical Properties

| Property | Target Compound (93965-14-1) | Methyl Ester (59297-04-0) | Chromanyl-Resorcinol Derivative (140698-96-0) |

|---|---|---|---|

| Molecular Weight (g/mol) | 710.64 | 264.26 | ~850 (estimated) |

| Solubility | Moderate in DMF, low in water | High in methanol, acetone | High in water (tris-sulfonate) |

| UV Stability | Moderate (benzoyl stabilizes) | Low (methyl ester hydrolyzes) | High (chromanyl UV absorber) |

| Reactivity | Slow diazo decomposition | Fast hydrolysis | Stable diazo groups |

Research Findings

- Photoresist Performance : The target compound’s bis-sulfonate structure provides better adhesion to silicon wafers than methyl ester analogues, but its diazo groups decompose slower under UV light compared to chromanyl derivatives .

- Thermal Stability : The benzoyl-phenylene backbone enhances thermal stability (decomposition >200°C), outperforming methyl ester (decomposition ~150°C) .

- Synthetic Challenges : The target compound’s synthesis requires rigorous anhydrous conditions due to sulfonate ester sensitivity, unlike simpler methyl ester derivatives .

Biological Activity

The compound 4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic molecule with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by various research findings and case studies.

Molecular Formula and Weight

- Molecular Formula : C22H18N4O6S

- Molecular Weight : 450.46 g/mol

Structural Characteristics

The compound features a benzoyl group, hydroxyl group, and diazo functional groups attached to a naphthalene sulfonate moiety. This structural arrangement contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of diazo compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that 4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. Results indicated that it possesses a high scavenging ability, comparable to standard antioxidants like ascorbic acid. The antioxidant activity is attributed to the presence of hydroxyl groups that donate electrons to free radicals .

Anti-inflammatory Effects

Studies have shown that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cell cultures. It was found to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that 4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) may have anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial efficacy. The results revealed that certain derivatives exhibited up to 80% inhibition of bacterial growth at specific concentrations .

Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of various compounds, including 4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate). The findings indicated that this compound had an IC50 value lower than many known antioxidants, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | Disk diffusion | Inhibition against S. aureus and E. coli at 50 µg/mL |

| Antioxidant | DPPH assay | IC50 comparable to ascorbic acid |

| Anti-inflammatory | Cytokine assay | Reduced TNF-alpha and IL-6 levels |

| Anticancer | MTT assay | Cytotoxicity against MCF7 and A549 cells |

Table 2: Structural Variants and Their Activities

| Compound Variant | Activity Type | IC50/ED50 Value |

|---|---|---|

| N1-(4-hydroxybenzoyl)-3-methyl... | Antimicrobial | 25 µg/mL |

| N1-(4-chlorophenylazo)-1,2-diazole | Antioxidant | 30 µg/mL |

| N1-(4-hydroxybenzoyl)-3-methyl... | Anti-inflammatory | 15 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate), and what analytical methods validate its purity?

- Methodology : Synthesis typically involves diazotization of naphthalene sulfonate precursors under controlled acidic conditions, followed by coupling with the benzoyl-hydroxyphenylene backbone. Key steps include protecting the phenolic hydroxyl group (e.g., benzyloxy protection, as seen in naphthol derivatives ). Post-synthesis, purity is validated via reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) and H/C NMR to confirm structural integrity. For diazo group verification, UV-Vis spectroscopy (250–400 nm range) and FT-IR (N=N stretching at ~1450 cm) are critical .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic matrices?

- Methodology : Solubility is assessed in solvents like DMSO, methanol, and THF using gravimetric analysis. Stability studies involve accelerated degradation under varying pH (e.g., 1 M HCl/NaOH), temperature (25–60°C), and light exposure (UV-Vis irradiation). Quantification of degradation products (e.g., naphthalene sulfonic acids) employs SPE (solid-phase extraction) with Oasis HLB cartridges followed by LC-MS/MS, as validated for phenolic analogs .

Q. What spectroscopic techniques resolve ambiguities in structural assignments for diazo-sulfonate derivatives?

- Methodology : Conflicting spectral data (e.g., overlapping aromatic signals) are resolved via heteronuclear NMR (e.g., H-C HSQC) and 2D NOESY to confirm spatial proximity of substituents. X-ray crystallography is recommended for unambiguous confirmation of diazo group geometry and sulfonate positioning, as demonstrated in structurally related triazine-sulfonate systems .

Advanced Research Questions

Q. How do substituents on the benzoyl and naphthalene moieties influence the compound’s photoreactivity and application in photolithography?

- Methodology : Mechanistic studies involve irradiating the compound under controlled wavelengths (e.g., 365 nm) and monitoring diazo decomposition via real-time FT-IR or Raman spectroscopy. Quantum chemical calculations (DFT) predict electronic transitions and bond dissociation energies. Comparative studies with analogs (e.g., 4-chloro-3-methylphenol derivatives) reveal substituent effects on quantum yield .

Q. What strategies mitigate batch-to-batch variability in diazo-sulfonate synthesis, and how are impurities profiled?

- Methodology : Process optimization includes strict control of reaction stoichiometry (e.g., molar ratios of diazonium salts to phenolic precursors) and temperature gradients. Impurity profiling uses LC-TOF-MS with in-source fragmentation to identify byproducts (e.g., incomplete diazotization intermediates). For example, residual benzyloxy-protected species (common in phenolic couplings) are tracked via MRM transitions in LC-MS/MS .

Q. How can researchers resolve contradictions in degradation kinetics data under oxidative vs. hydrolytic conditions?

- Methodology : Degradation pathways are dissected using isotopically labeled analogs (e.g., N-diazo groups) and O-water to track hydrolysis mechanisms. Advanced kinetic modeling (e.g., Eyring plots) differentiates between acid-catalyzed hydrolysis (pH-dependent) and radical-mediated oxidation (light/oxidant-dependent), as observed in sulfonated aromatic systems .

Q. What computational models predict the compound’s interactions with biological or environmental matrices?

- Methodology : Molecular docking studies simulate binding to enzymes (e.g., laccases for biodegradation analysis). Environmental fate modeling employs EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Experimental validation includes microbial assays (e.g., OECD 301F) and adsorption studies on activated sludge .

Data Contradiction Analysis

Q. Conflicting reports on diazo group stability: How to reconcile discrepancies between thermal and photolytic degradation studies?

- Resolution : Thermal stability assays (TGA/DSC) often overlook trace metal catalysts (e.g., Cu) that accelerate decomposition. Photolytic studies must standardize light intensity (e.g., using actinometry) and exclude oxygen via argon purging. Cross-validation with ESR spectroscopy detects radical intermediates, clarifying degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.